

# A Head-to-Head Comparison of Firibastat and Captopril on Cardiac Remodeling

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Firibastat, (+/-)-*

Cat. No.: *B1244659*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular therapeutics, the renin-angiotensin-aldosterone system (RAAS) remains a pivotal target. Captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor, has long been a cornerstone in the management of hypertension and heart failure, with a well-documented impact on mitigating adverse cardiac remodeling.<sup>[1][2]</sup> Firibastat, a first-in-class brain aminopeptidase A (APA) inhibitor, presents a novel mechanism for RAAS modulation, focusing on the central nervous system's role in blood pressure regulation.<sup>[3][4]</sup> This guide provides an objective, data-driven comparison of these two agents, focusing on their effects on cardiac remodeling.

## Mechanisms of Action: A Tale of Two Pathways

Captopril and firibastat both interrupt the RAAS cascade, but at distinct points and in different physiological compartments.

### Captopril: Systemic ACE Inhibition

Captopril exerts its effects systemically by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.<sup>[2]</sup> This reduction in angiotensin II levels leads to vasodilation, decreased aldosterone secretion, and a reduction in the direct pro-hypertrophic and pro-fibrotic effects of angiotensin II on the myocardium.<sup>[1][2]</sup> Furthermore, captopril's inhibition of ACE also leads to

an accumulation of bradykinin, which contributes to vasodilation and cardioprotective effects through the release of nitric oxide and prostaglandins.[2]

### Firibastat: Central Aminopeptidase A Inhibition

Firibastat is a prodrug that crosses the blood-brain barrier and is converted to its active form, EC33.[4] In the brain, EC33 inhibits aminopeptidase A (APA), the enzyme that converts angiotensin II to angiotensin III.[3][4] Angiotensin III is a key effector of the brain RAAS, and its inhibition leads to a decrease in sympathetic tone, reduced vasopressin release, and stimulation of the baroreflex.[4] This central mechanism of action lowers blood pressure without directly affecting the peripheral RAAS.[5]

## Signaling Pathway Diagrams



[Click to download full resolution via product page](#)

Firibastat's central mechanism of action.

[Click to download full resolution via product page](#)

Captopril's systemic mechanism of action.

## Head-to-Head Clinical Data on Cardiac Remodeling

Direct head-to-head clinical trials comparing firibastat and captopril on cardiac remodeling are not available. However, the QUORUM trial (NCT03715998) provides a valuable comparison of firibastat with another ACE inhibitor, ramipril, in patients after a first acute anterior myocardial

infarction (MI).<sup>[6]</sup> For captopril, the landmark SAVE (Survival and Ventricular Enlargement) trial provides robust data on its effects on cardiac remodeling post-MI.<sup>[7]</sup>

## Quantitative Data Summary

| Parameter             | Firibastat (vs. Ramipril) -<br>QUORUM Trial <sup>[6]</sup>                    | Captopril (vs. Placebo) -<br>SAVE Trial <sup>[7]</sup>                                |
|-----------------------|-------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| Primary Endpoint      | Change in Left Ventricular Ejection Fraction (LVEF) from baseline to 12 weeks | Attenuation of diastolic Left Ventricular (LV) dilatation at 2 years                  |
| Firibastat 100 mg BID | +5.6% $\pm$ 1.2%                                                              | -                                                                                     |
| Firibastat 500 mg BID | +5.3% $\pm$ 1.1%                                                              | -                                                                                     |
| Ramipril 5 mg BID     | +5.7% $\pm$ 1.1%                                                              | -                                                                                     |
| Captopril             | -                                                                             | Significantly attenuated diastolic LV dilatation (p=0.048)                            |
| Placebo               | -                                                                             | Progressive increase in LV end-diastolic and end-systolic sizes                       |
| Key Finding           | Firibastat was not superior to ramipril in improving LVEF post-MI.            | Captopril significantly reduced the progression of LV dilatation compared to placebo. |

## Experimental Protocols

### QUORUM Trial (Firibastat vs. Ramipril)

Study Design: A Phase 2, multicenter, randomized, double-blind, active-controlled, dose-titrating study.<sup>[8]</sup>

Patient Population: 294 patients with a first acute anterior MI treated with primary percutaneous coronary intervention (PCI) within 24 hours of the event.<sup>[6][8]</sup>

Intervention: Patients were randomized (1:1:1) within 72 hours of the MI to one of three treatment groups for 12 weeks:[8]

- Group 1: Firibastat 50 mg twice daily for 2 weeks, then 100 mg twice daily for 10 weeks.
- Group 2: Firibastat 250 mg twice daily for 2 weeks, then 500 mg twice daily for 10 weeks.
- Group 3: Ramipril 2.5 mg twice daily for 2 weeks, then 5 mg twice daily for 10 weeks.

Primary Endpoint Assessment: Change in LVEF from baseline to day 84, as measured by cardiac magnetic resonance imaging (cMRI).[6]

## SAVE Trial (Captopril vs. Placebo)

Study Design: A randomized, double-blind, placebo-controlled trial.[7][9]

Patient Population: 2,231 patients with an acute MI (3 to 16 days prior) and asymptomatic left ventricular dysfunction (LVEF  $\leq$  40%).[9]

Intervention: Patients were randomized to receive either captopril (target dose of 50 mg three times daily) or a placebo.[9]

Primary Endpoint Assessment: All-cause mortality was the primary endpoint of the main trial. The echocardiographic substudy assessed changes in LV size, percentage of the LV that was akinetic/dyskinetic, and LV shape index at baseline, 1 year, and 2 years.[7]

## Experimental Workflow Diagrams



[Click to download full resolution via product page](#)

Experimental workflow for the QUORUM trial.



[Click to download full resolution via product page](#)

Experimental workflow for the SAVE trial.

## Conclusion

Captopril, a systemic ACE inhibitor, has a well-established evidence base demonstrating its efficacy in attenuating adverse cardiac remodeling following myocardial infarction.<sup>[7]</sup> Firibastat, with its novel central mechanism of action, has shown promise in blood pressure reduction but did not demonstrate superiority to an ACE inhibitor in improving left ventricular ejection fraction in a post-MI setting.<sup>[6]</sup>

For researchers and drug development professionals, the distinct mechanisms of action of firibastat and captopril offer different therapeutic strategies. While captopril and other ACE inhibitors remain a standard of care for cardiac remodeling, the central pathway targeted by firibastat may hold potential for other cardiovascular conditions or for patients who do not respond optimally to systemic RAAS inhibitors. Further research is needed to fully elucidate the potential of central APA inhibition in the context of cardiac remodeling.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cardioprotective Role of Captopril: From Basic to Applied Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [pharmacyfreak.com](http://pharmacyfreak.com) [pharmacyfreak.com]
- 3. What is Firibastat used for? [synapse.patsnap.com]
- 4. Current Knowledge about the New Drug Firibastat in Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Firibastat, the first-in-class brain aminopeptidase a inhibitor, in the management of hypertension: A review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Firibastat Versus Ramipril After Acute Mechanical Reperfusion of Anterior Myocardial Infarction: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular death and left ventricular remodeling two years after myocardial infarction: baseline predictors and impact of long-term use of captopril: information from the Survival and Ventricular Enlargement (SAVE) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [ClinicalTrials.gov](http://clinicaltrials.gov) [clinicaltrials.gov]
- 9. [2minutemedicine.com](http://2minutemedicine.com) [2minutemedicine.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Firibastat and Captopril on Cardiac Remodeling]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1244659#head-to-head-comparison-of-firibastat-and-captopril-on-cardiac-remodeling>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)